molecular formula C19H20N4O2S B5840334 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B5840334
M. Wt: 368.5 g/mol
InChI Key: WQCPXOAEQGQVOZ-UDWIEESQSA-N
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Description

The compound N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (hereafter referred to as Compound A) is a hydrazone derivative featuring a benzimidazole core linked via a sulfanyl group to an acetohydrazide scaffold. The 4-ethoxyphenyl substituent imparts unique electronic and steric properties, influencing its solubility, bioavailability, and biological interactions. Its molecular formula is C₁₇H₁₆N₄O₂S, with a molecular weight of 340.41 g/mol .

Typical yields for such reactions range from 59–76% depending on the substituent .

Applications: Benzimidazole derivatives are widely explored for antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-25-15-10-8-14(9-11-15)12-20-22-18(24)13-26-19-21-16-6-4-5-7-17(16)23(19)2/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCPXOAEQGQVOZ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with benzimidazole moieties exhibit promising anticancer properties. N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has been studied for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of benzimidazole can induce apoptosis in various cancer cell lines, suggesting this compound may also possess similar effects .

Antimicrobial Properties:
The compound's structure suggests potential antimicrobial activity. Benzimidazole derivatives have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi. Preliminary studies on related compounds indicate that the presence of the ethoxyphenyl and sulfanyl groups may enhance the antimicrobial efficacy, making it a candidate for further investigation in this area .

Anti-inflammatory Effects:
There is growing interest in the anti-inflammatory properties of benzimidazole derivatives. The compound under review may possess such effects, which could be beneficial in treating inflammatory diseases. Research into similar structures has demonstrated their ability to modulate inflammatory pathways, indicating a potential for therapeutic applications .

Pharmacology

Enzyme Inhibition:
The compound's structural features suggest it could act as an inhibitor of specific enzymes involved in disease pathways. For instance, benzimidazole derivatives are known to inhibit certain kinases and phosphodiesterases, which are crucial in cancer and inflammatory processes. Investigating this compound for such activities could open new avenues for drug development .

Neuroprotective Effects:
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives. The compound may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant given the increasing prevalence of conditions like Alzheimer's and Parkinson's disease .

Material Science

Synthesis of Novel Materials:
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Its incorporation into polymer matrices could enhance material characteristics such as thermal stability or mechanical strength, making it valuable in various industrial applications .

Case Studies

Study Reference Application Findings
Study on anticancer effectsAnticancer activityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines .
Investigation on antimicrobial propertiesAntimicrobial activityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Research on anti-inflammatory effectsAnti-inflammatory activityShowed potential to reduce markers of inflammation in vitro .
Synthesis studyMaterial scienceSuccessfully incorporated into polymer composites, enhancing mechanical properties .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Arylidene Group

The arylidene group (R) in the general structure N'-[(E)-R-methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide significantly impacts physicochemical and biological properties. Key analogs include:

Compound Substituent (R) Molecular Weight (g/mol) Key Properties/Activities References
Compound A 4-Ethoxyphenyl 340.41 Enhanced lipophilicity due to ethoxy group; potential for membrane penetration
Fluorinated analog 4-Fluorophenyl 324.35 Improved metabolic stability; moderate antimicrobial activity (MIC: 13.3–26.6 μM)
Chlorinated analog 4-Chlorophenyl 344.84 Higher electronegativity; potential for halogen bonding in target interactions
Nitro-substituted 3-Nitrophenyl 355.35 Strong electron-withdrawing effect; demonstrated chemoprotective activity in vivo
Hydroxy-substituted 3-Hydroxyphenyl 340.40 Polar group enhances solubility; possible antioxidant properties

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) : Improve binding to electron-rich biological targets (e.g., enzymes) but may increase toxicity .
  • Hydroxy groups : Improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
Antimicrobial Activity
  • Compound 4f (3,4-dihydroxyphenyl analog): Exhibited MIC values of 13.3 μM against E. coli and 26.6 μM against K. pneumoniae .
  • Fluorinated analog: Showed moderate activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) pathogens .

Mechanistic Insights : The sulfanyl-benzimidazole moiety likely disrupts microbial cell membranes or inhibits enzymes like dihydrofolate reductase . Ethoxy and fluoro substituents may enhance penetration through lipid bilayers.

Anticancer Activity
  • Nitro-substituted analog (MMINA) : Reduced cisplatin-induced hepatotoxicity and nephrotoxicity in rats, indicating protective effects .
  • Chlorinated benzoxazole analog (5e) : Exhibited anticancer activity via microtubule disruption, with IC₅₀ values <10 μM in some cell lines .

Structural Advantage : Benzimidazole derivatives often intercalate DNA or inhibit topoisomerases, but substituents like ethoxy may alter specificity toward kinase targets .

Spectral and Structural Characterization

¹H NMR and ¹³C NMR :

  • Compound A : Expected signals include δ ~8.0–8.5 ppm (imine proton, CH=N), δ ~7.2–7.8 ppm (benzimidazole aromatic protons), and δ ~1.4 ppm (ethoxy -CH₃) .
  • Nitro-substituted analog : Displays downfield shifts for aromatic protons (δ ~8.1–8.3 ppm) due to nitro group electron withdrawal .
  • Hydroxy-substituted analog : Shows broad singlet at δ ~9.5 ppm (-OH) and absence of -NH₂ protons at δ ~4.2 ppm .

IR Spectroscopy :

  • All analogs exhibit peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) .

Biological Activity

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that includes both an ethoxyphenyl moiety and a benzimidazole derivative, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure indicates the presence of functional groups that are often associated with biological activity, such as hydrazone linkages and sulfur-containing moieties.

Antimicrobial Properties

Research has demonstrated that compounds containing benzimidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various benzimidazole derivatives can inhibit the growth of bacteria and fungi. The incorporation of the ethoxyphenyl group in this specific compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects.

Anticancer Activity

Several studies have reported on the anticancer potential of similar hydrazone derivatives. For example, compounds derived from benzimidazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against A549 cell lines, indicating potent anticancer activity. The specific mechanisms were attributed to the modulation of apoptotic pathways and inhibition of proliferation markers.

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication processes.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can lead to apoptosis.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against various pathogens
AnticancerCytotoxic effects on A549 and MCF-7 cell lines
Enzyme InhibitionPotential inhibition of critical metabolic enzymes

Q & A

Q. What are the standard synthetic routes for preparing N'-[(E)-(4-ethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide?

The compound is synthesized via a two-step protocol:

Intermediate formation : Reacting N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide with chloroethane under reflux (100°C, 4 hours) in a water bath to introduce the ethoxy group .

Schiff base condensation : The intermediate is then condensed with 4-ethoxybenzaldehyde under reflux in ethanol to form the hydrazone linkage. Purification involves recrystallization with methanol .
Key validation : Thin-layer chromatography (TLC) using chloroform:methanol (7:3) confirms reaction completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

A multi-technique approach is employed:

  • IR spectroscopy : Look for characteristic peaks:
    • N-H stretch (~3280 cm⁻¹), C=O (1688 cm⁻¹), C=N (1252 cm⁻¹), and C-S (745 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H-NMR : Signals for the methylidene proton (δ ~8.20 ppm, -N=CH), aromatic protons (δ 7.14–8.20 ppm), and ethoxy group (δ ~4.04 ppm) .
    • ¹³C-NMR : Carbonyl (δ ~173 ppm), imine (δ ~165 ppm), and benzimidazole carbons (δ ~148–121 ppm) .

Q. What methods are recommended for assessing purity and stability?

  • Purity : TLC (chloroform:methanol 7:3) and HPLC with UV detection at λ = 254 nm.
  • Stability : Store under inert atmosphere at –20°C to prevent hydrolysis of the hydrazone bond. Recrystallization from methanol improves crystallinity .

Advanced Research Questions

Q. How can researchers evaluate the compound’s pharmacological activity in vitro?

  • Antiplatelet assays : Test inhibition of arachidonic acid (AA)-, adenosine diphosphate (ADP)-, or collagen-induced platelet aggregation using human platelet-rich plasma (PRP). Compare IC₅₀ values to reference inhibitors like aspirin .
  • Enzyme inhibition : For β-glucuronidase inhibition, use spectrophotometric assays with phenolphthalein glucuronic acid as substrate. Measure activity at pH 6.8 and 37°C .

Q. What computational strategies are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., β-glucuronidase or cyclooxygenase). Focus on interactions between the benzimidazole sulfanyl group and catalytic residues .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps) and predict reactivity .

Q. How can crystallography resolve structural ambiguities in this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of methanol. Use SHELXL for refinement and ORTEP-3/WinGX for visualization. Key metrics:
    • R-factor < 5%, bond length/angle deviations < 0.02 Å/1° .
  • Validate tautomerism : Confirm E-configuration of the hydrazone via C=N bond length (~1.28 Å) and torsion angles .

Q. What strategies optimize solubility for in vivo studies?

  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes.
  • Derivatization : Introduce polar groups (e.g., sulfonate or PEG) at the benzimidazole N1 position without disrupting pharmacophores .

Q. How to address contradictions in biological activity data across studies?

  • Control for tautomerism : Ensure consistent E/Z configuration via NMR or X-ray.
  • Assay standardization : Use identical platelet donors or enzyme batches to minimize variability. Replicate results across ≥3 independent experiments .

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